3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine
Overview
Description
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism Of Action
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine acts as a sigma-2 receptor agonist, which results in the modulation of various signaling pathways within cells. This can lead to changes in cellular processes such as apoptosis, calcium signaling, and protein synthesis.
Biochemical And Physiological Effects
Studies have shown that 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of psychiatric disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its high affinity and selectivity for the sigma-2 receptor, which allows for more specific targeting of cellular processes. However, one limitation of using 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and psychiatric disorders. Finally, there is a need for the development of safer and more effective analogs of 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine for use in clinical settings.
Scientific Research Applications
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine has been shown to have potential applications in drug discovery and development, particularly in the field of neuroscience. It has been found to have high affinity and selectivity for the sigma-2 receptor, which is known to play a role in various physiological and pathophysiological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.
properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-1-5-18(7-10)9-6-17-4-2-8(9)11(14,15)16/h2,4,6H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQEGWHRQHMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CN=C2)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182643 | |
Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine | |
CAS RN |
1707367-42-7 | |
Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.